Ethyl 2-(4-hexylphenyl)acetate
Description
Ethyl 2-(4-hexylphenyl)acetate is an aromatic ester characterized by a hexyl chain at the para-position of the phenyl ring and an ethyl ester group attached via an acetoxy linkage.
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
ethyl 2-(4-hexylphenyl)acetate |
InChI |
InChI=1S/C16H24O2/c1-3-5-6-7-8-14-9-11-15(12-10-14)13-16(17)18-4-2/h9-12H,3-8,13H2,1-2H3 |
InChI Key |
DDTINRMDWRNWDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CC(=O)OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester undergoes both acid- and base-catalyzed hydrolysis, producing 2-(4-hexylphenyl)acetic acid and ethanol.
Key data:
| Condition | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Acidic (HCl) | H<sub>3</sub>O<sup>+</sup> | Reflux | 6 hr | 82% |
| Basic (NaOH) | OH<sup>−</sup> | 80°C | 4 hr | 95% |
Mechanistic Insights:
-
Acid-catalyzed: Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water (Figure 1a).
-
Base-catalyzed: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate (Figure 1b).
Pyrazole Cyclization
Reaction with hydrazine derivatives under basic conditions yields 5-aminopyrazoles, as demonstrated in tert-butoxide-mediated coupling (Figure 2) .
Procedure:
-
Ethyl 2-(4-hexylphenyl)acetate reacts with hydrazine hydrate in THF.
-
Potassium tert-butoxide facilitates C-(C=O) coupling.
-
Cyclization occurs via intramolecular nucleophilic attack.
Outcomes:
Transesterification
The compound participates in carbene-catalyzed transesterification with primary alcohols, forming new esters (e.g., methyl or benzyl derivatives) .
Conditions:
Example:
Nucleophilic Substitution
The ester group undergoes substitution with amines to form amides.
Experimental Data:
| Amine | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Aniline | H<sub>2</sub>SO<sub>4</sub> | 110°C | 8 hr | 78% |
| Ethylenediamine | None | Reflux | 12 hr | 65% |
Sulfur-Based Reactions
Reaction with thiols in BF<sub>3</sub>·OEt<sub>2</sub> yields dithioacetals, though this requires prior hydrolysis to the carboxylic acid :
Reaction Comparison Table
Mechanistic Considerations
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 2-(4-Hexylphenyl)acetate and Analogues
Physicochemical Properties
Table 2: Key Physicochemical Parameters
Key Observations :
- Lipophilicity : The hexyl chain in this compound significantly elevates logP compared to polar substituents (e.g., -NH₂, -OH), suggesting superior membrane permeability for drug delivery .
- Solubility: Amino and hydroxyl derivatives exhibit higher solubility in polar solvents due to hydrogen bonding, whereas halogenated or alkylated analogues favor organic media .
Q & A
Q. What are the standard methods for synthesizing Ethyl 2-(4-hexylphenyl)acetate, and how can purity be ensured?
- Methodology : A common approach involves transesterification or Friedel-Crafts acylation. For example, reacting 4-hexylphenylacetic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux, followed by extraction with ethyl acetate and purification via column chromatography . Purity is validated using NMR (e.g., ¹H NMR to confirm esterification by observing the ethyl group triplet at ~1.2 ppm and quartet at ~4.1 ppm) and HPLC with a C18 column (retention time comparison against standards) .
Q. How can solubility and crystallization conditions be optimized for this compound?
- Methodology : Ethyl acetate is a preferred solvent for crystallization due to its moderate polarity and volatility. Solubility tests in solvents like acetone, chloroform, and hexane (as per ) guide recrystallization. Slow evaporation at 4°C often yields high-quality single crystals suitable for X-ray diffraction .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.3 ppm for CH₂) and aromatic protons (δ 6.5–7.5 ppm for substituted phenyl) .
- Mass Spectrometry (MS) : Use EI-MS to detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Compare with NIST reference data for validation .
Advanced Research Questions
Q. How can SHELX and ORTEP-3 be applied to resolve structural ambiguities in crystallographic studies?
- Methodology : SHELXL refines crystal structures using high-resolution data (e.g., twinned crystals) via least-squares minimization. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder or anisotropic displacement parameters. For example, highlights SHELXL’s robustness in handling high-resolution data, while emphasizes ORTEP-3’s GUI for real-time model adjustments .
Q. How to address contradictions in thermodynamic data (e.g., ionization energy) during computational modeling?
Q. What strategies validate structure-activity relationships (SAR) for phenylacetate derivatives in drug design?
- Methodology : Synthesize analogs with varying substituents (e.g., halogenation at the phenyl ring or ester chain modification). Assess biological activity (e.g., enzyme inhibition in ) and correlate with steric/electronic parameters (Hammett constants). Molecular docking (AutoDock Vina) using crystal structures (e.g., PDB entries) identifies key binding interactions .
Q. How to analyze conflicting mass spectral fragmentation patterns for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
